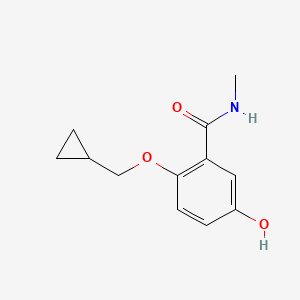
(R)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol
Descripción general
Descripción
®-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol is a chiral organosilicon compound widely used in organic synthesis. It is known for its role as a protecting group for alcohols, which helps in preventing unwanted reactions during complex synthetic processes. The compound’s unique structure, featuring a silicon atom bonded to a tert-butyl group and two methyl groups, provides stability and selectivity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol typically involves the protection of an alcohol group using tert-butyl-dimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
[ \text{R-OH} + \text{TBSCl} + \text{Base} \rightarrow \text{R-O-TBS} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of ®-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound back to the parent alcohol.
Substitution: The tert-butyl-dimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBS group.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Parent alcohol.
Substitution: Alcohols or other functionalized derivatives.
Aplicaciones Científicas De Investigación
®-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol is extensively used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols in multi-step organic syntheses, allowing for selective reactions and protecting sensitive functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It aids in the development of drug candidates by protecting hydroxyl groups during the synthesis of complex molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from nucleophilic attacks and other reactive species. The tert-butyl-dimethylsilyl group provides steric hindrance, enhancing the stability of the protected alcohol. The removal of the protecting group is typically achieved through the use of fluoride ions, which cleave the silicon-oxygen bond.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl-diphenylsilyloxy-propan-1-ol
- Triisopropylsilyloxy-propan-1-ol
- Trimethylsilyloxy-propan-1-ol
Uniqueness
®-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol stands out due to its balance of steric hindrance and ease of removal. The tert-butyl-dimethylsilyl group provides sufficient protection while being readily cleavable under mild conditions, making it a preferred choice in many synthetic applications.
Propiedades
IUPAC Name |
(2R)-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOCKYIGKFINL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


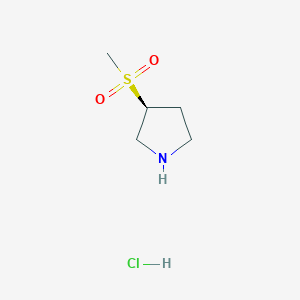
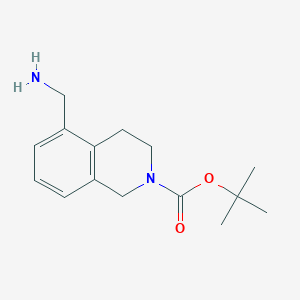
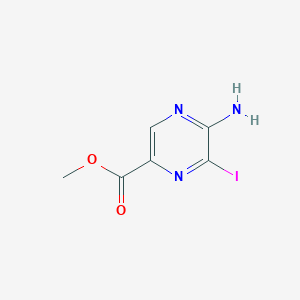
![6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B1449892.png)
![5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1449893.png)
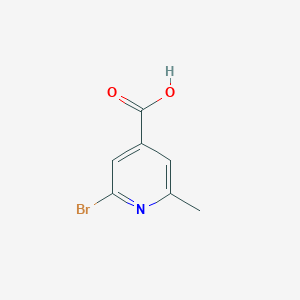
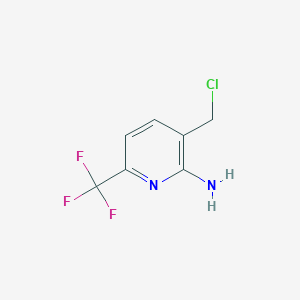
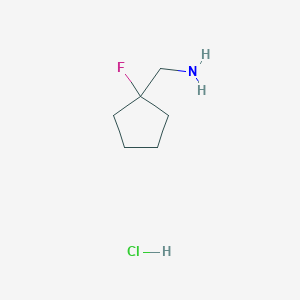
![4-Chloro[1,3]thiazolo[5,4-C]pyridine](/img/structure/B1449899.png)
![Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1449900.png)
![Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1449901.png)
![5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1449904.png)
![Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449905.png)
